Cas no 1805471-41-3 (Ethyl 4-bromo-2-nitropyridine-5-acetate)
Ethyl 4-bromo-2-nitropyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-2-nitropyridine-5-acetate
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- Inchi: 1S/C9H9BrN2O4/c1-2-16-9(13)3-6-5-11-8(12(14)15)4-7(6)10/h4-5H,2-3H2,1H3
- InChI Key: QFGMWZSCYKUTCR-UHFFFAOYSA-N
- SMILES: BrC1C=C([N+](=O)[O-])N=CC=1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 269
- XLogP3: 1.9
- Topological Polar Surface Area: 85
Ethyl 4-bromo-2-nitropyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029011513-250mg |
Ethyl 4-bromo-2-nitropyridine-5-acetate |
1805471-41-3 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029011513-1g |
Ethyl 4-bromo-2-nitropyridine-5-acetate |
1805471-41-3 | 95% | 1g |
$2,981.85 | 2022-04-01 |
Ethyl 4-bromo-2-nitropyridine-5-acetate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Ethyl 4-bromo-2-nitropyridine-5-acetate
Recent Advances in the Application of Ethyl 4-bromo-2-nitropyridine-5-acetate (CAS: 1805471-41-3) in Chemical Biology and Pharmaceutical Research
Ethyl 4-bromo-2-nitropyridine-5-acetate (CAS: 1805471-41-3) has emerged as a pivotal intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and chemical probes. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are crucial for drug discovery targeting various diseases, including cancer, infectious diseases, and neurological disorders. This compound's unique chemical properties, such as its reactivity as an electrophile and its ability to undergo nucleophilic substitution, make it a versatile building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 4-bromo-2-nitropyridine-5-acetate in the synthesis of pyridine-based kinase inhibitors. The research team utilized this compound to introduce a nitro group at the 2-position and a bromine at the 4-position of the pyridine ring, which were critical for the inhibitors' binding affinity and selectivity. The resulting compounds showed promising activity against a range of cancer cell lines, with IC50 values in the nanomolar range. This study underscores the compound's potential in developing targeted therapies for oncology.
In another recent investigation, Ethyl 4-bromo-2-nitropyridine-5-acetate was employed as a key intermediate in the synthesis of antimicrobial agents. Researchers modified the acetate moiety to enhance the compounds' bioavailability and membrane permeability, leading to improved efficacy against drug-resistant bacterial strains. The findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that derivatives of this compound could serve as a new class of antibiotics, addressing the growing challenge of antimicrobial resistance.
Further advancements include the application of Ethyl 4-bromo-2-nitropyridine-5-acetate in chemical biology for the development of fluorescent probes. A 2024 study detailed its use in creating probes that selectively bind to specific proteins, enabling real-time visualization of cellular processes. This innovation has significant implications for understanding disease mechanisms and screening potential drug candidates. The study, featured in Chemical Communications, highlights the compound's role in bridging chemistry and biology.
In conclusion, Ethyl 4-bromo-2-nitropyridine-5-acetate (CAS: 1805471-41-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthesizing diverse bioactive molecules positions it at the forefront of drug discovery and development. Future research is expected to explore its applications in additional therapeutic areas, further expanding its impact on the field.
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